Crocin IV (Standard)

Description

Dicrocin has been reported in Crocus sativus with data available.

Structure

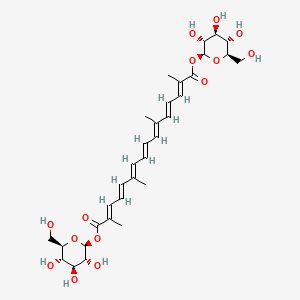

2D Structure

3D Structure

Properties

IUPAC Name |

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(41)45-31-27(39)25(37)23(35)21(15-33)43-31)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(40)26(38)24(36)22(16-34)44-32/h5-14,21-28,31-40H,15-16H2,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZWPZHDUZGTLS-IIDMIUPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312682 | |

| Record name | Crocetin diglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57710-64-2 | |

| Record name | Crocetin diglucosyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57710-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocetin diglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057710642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocetin diglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCETIN DIGLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF1UU481E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Crocin IV Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Crocin (B39872) IV, a key bioactive constituent found in saffron. The document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols for its analysis. Furthermore, it explores the molecular signaling pathways modulated by crocins, offering insights for drug discovery and development.

Core Chemical and Physical Properties

Crocin IV, also known as Dicrocin, is a carotenoid pigment belonging to the crocin family of compounds. These compounds are primarily responsible for the vibrant color of saffron.[1][2] Crocin IV is specifically a crocetin (B7823005) glycoside with potent antioxidant activity.[1][3]

The fundamental physicochemical properties of the Crocin IV standard are summarized below. It is important to note that while some data is specific to Crocin IV, other properties like melting point are reported for the most common form, α-crocin, and are included here for reference.

| Property | Value | Reference |

| Synonyms | Dicrocin | [1] |

| CAS Number | 57710-64-2 | |

| Molecular Formula | C₃₂H₄₄O₁₄ | |

| Molecular Weight | 652.68 g/mol | |

| Appearance | Solid | |

| Melting Point | 186 °C (for α-crocin) | |

| Solubility | Freely soluble in hot water; Soluble in DMSO; Sparingly soluble in ethanol (B145695) and ether; Insoluble in oil. |

Stability: Crocins are sensitive to light, heat, and pH. The degradation kinetics of crocin generally follow a second-order reaction. Optimal stability is observed in weakly acidic conditions (pH 5) and at low temperatures (5°C to 20°C). The presence of preservatives, particularly ascorbic acid, has been shown to significantly enhance stability, with a reported half-life of over 140 days at 20°C under these conditions.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of Crocin IV.

Table 2: UV-Visible Spectroscopic Data

| Method | λmax | Solvent/Conditions | Reference |

| UV-Vis Spectroscopy | ~440-442 nm | Aqueous or Methanolic Solution | |

| ~250-260 nm | Aqueous or Methanolic Solution | ||

| Shoulder at ~460 nm | Aqueous Solution |

The intense absorption band around 440 nm is characteristic of the polyene conjugated system of the crocetin backbone and is primarily responsible for its color. The band at approximately 250 nm corresponds to the glucosyl ester bonds.

Experimental Protocols

Standardized protocols are essential for the reliable analysis of Crocin IV in research and quality control settings.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the separation and quantification of crocins.

Sample Preparation:

-

Prepare a stock solution of the saffron extract or Crocin IV standard (e.g., 200 ppm) in a 50% methanol-water solution.

-

Sonicate the solution to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic system of methanol (B129727) and water (often with 0.1% formic or phosphoric acid) is common. A typical isocratic condition is methanol:water (55:45).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 440 nm, corresponding to the maximum absorbance of crocins.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

References

The Neuroprotective Mechanisms of Crocin IV in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocin (B39872) IV, a primary carotenoid constituent of saffron, has garnered significant attention for its potent neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Crocin IV's effects on neuronal cells. By elucidating key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential in neurodegenerative diseases. This guide summarizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes the intricate signaling networks modulated by Crocin IV.

Core Mechanisms of Action

Crocin IV exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting inflammation, and preventing apoptosis in neuronal cells. These protective actions are orchestrated through the modulation of several key intracellular signaling pathways.

Antioxidant Effects

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegenerative pathology. Crocin IV has been demonstrated to be a potent antioxidant.[1] It directly scavenges free radicals and enhances the expression and activity of endogenous antioxidant enzymes.[1] This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Crocin IV can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).[1]

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, contributes significantly to neuronal damage. Crocin IV exhibits potent anti-inflammatory properties by suppressing the activation of key inflammatory signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway. Crocin IV can inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus. This leads to a downstream reduction in the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the loss of neurons in various neurodegenerative conditions. Crocin IV has been shown to inhibit neuronal apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins . Crocin IV can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade. Consequently, the activation of executioner caspases, such as caspase-3, is inhibited, leading to the suppression of apoptosis.

Key Signaling Pathways Modulated by Crocin IV

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Crocin IV has been shown to activate this pathway, contributing significantly to its neuroprotective effects. Activation of the PI3K/Akt pathway by Crocin IV leads to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate several pro-apoptotic proteins, including Bad and GSK-3β. Furthermore, activated Akt can promote cell survival by activating the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of anti-apoptotic proteins like Bcl-2. In some contexts, the PI3K/Akt pathway can also lead to the activation of mTOR (mammalian target of rapamycin), further promoting cell survival and inhibiting autophagy.[2]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Crocin IV has been shown to modulate MAPK signaling, often in a context-dependent manner. In many neuroprotective scenarios, Crocin IV promotes the activation of the ERK pathway, which is generally associated with cell survival and synaptic plasticity. Conversely, it often inhibits the activation of the JNK and p38 MAPK pathways, which are typically activated by cellular stress and are involved in promoting apoptosis.

References

A Technical Guide to the Antioxidant Activity of Crocin IV

Audience: Researchers, scientists, and drug development professionals.

Abstract: Crocin (B39872) IV, also known as dicrocin, is a water-soluble carotenoid and a significant constituent of saffron (Crocus sativus L.). Like other crocins, it is an ester of the dicarboxylic acid crocetin (B7823005). While its sibling compound, α-crocin (crocin-1), is the most abundant and widely studied, Crocin IV possesses notable biological properties, including potent antioxidant activity. This document provides a comprehensive technical overview of the antioxidant mechanisms of Crocin IV, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information is intended to serve as a resource for researchers exploring its therapeutic potential.

Mechanisms of Antioxidant Action

The antioxidant activity of crocin and its derivatives, including Crocin IV, is multifaceted, involving both direct and indirect mechanisms.

-

Direct Antioxidant Activity: This involves the direct quenching of reactive oxygen species (ROS) and other free radicals. The polyene backbone of the crocetin moiety is rich in conjugated double bonds, which allows it to effectively delocalize and stabilize unpaired electrons, thus neutralizing radicals such as hydroxyl (•OH) and superoxide (B77818) anions (O₂⁻•).[1][2] This direct scavenging ability is a primary contributor to its protective effects against oxidative stress.

-

Indirect Antioxidant Activity: Crocin IV can also exert antioxidant effects by upregulating the body's endogenous antioxidant defense systems. This is primarily achieved through the modulation of key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of a suite of antioxidant and cytoprotective genes.[3][4]

Quantitative Data on Antioxidant Capacity

The following tables summarize quantitative data from various studies assessing the antioxidant capacity of crocin. It is important to note that many studies evaluate a mixture of crocins or do not differentiate between the specific crocin esters. Therefore, the term "crocin" in these tables may refer to α-crocin or a mixture of crocin derivatives.

Table 1: In Vitro Radical Scavenging Activity of Crocin

| Assay Type | Compound | EC₅₀ / IC₅₀ (μg/mL) | EC₅₀ / IC₅₀ (μM) | Source |

| DPPH Radical Scavenging | Crocin | 27.50 ± 0.005 | - | [5] |

| DPPH Radical Scavenging | Crocin | - | 1000 | [3] |

| Superoxide Anion Inhibition | Crocin | 125.30 | - | [6] |

| Lipid Peroxidation Inhibition (TBARS) | Crocin | 124.53 | - | [6] |

EC₅₀/IC₅₀: The concentration required to achieve 50% of the maximum effect or inhibition.

Table 2: In Vivo Effects of Crocin on Antioxidant Markers

| Animal Model | Treatment & Dosage | Tissue/Fluid | Marker | Effect | Source |

| Male Wistar Rats (Ischemia/Reperfusion) | Crocin | Renal Tissue | Malondialdehyde (MDA) | Decreased | [7][8] |

| Male Wistar Rats (Ischemia/Reperfusion) | Crocin | Renal Tissue | Ferric Reducing/Antioxidant Power (FRAP) | Increased | [7][8] |

| Healthy Rats | Crocin (50 mg/kg) | Liver | Superoxide Dismutase (SOD) Activity | Increased | [9] |

| Healthy Rats | Crocin (50 mg/kg) | Liver | Reduced Glutathione (B108866) (GSH) | Increased | [9] |

| Healthy Rats | Crocin (50 mg/kg) | Liver | Total Antioxidant Capacity (TAC) | Increased | [9] |

| Diabetic Rats | Crocin (20 mg/kg) | Serum | Aspartate Aminotransferase (AST) | Decreased | [9] |

Key Signaling Pathways

Crocin IV modulates several signaling pathways to exert its indirect antioxidant effects. The most critical of these is the Nrf2-ARE pathway.

Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like crocin, Keap1 undergoes a conformational change, releasing Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[3][4]

References

- 1. Unveiling the Intimate Mechanism of the Crocin Antioxidant Properties by Radiolytic Analysis and Molecular Simulations [mdpi.com]

- 2. Evaluation of antioxidant activities of bioactive compounds and various extracts obtained from saffron (Crocus sativus L.): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Mechanisms of Dietary Crocin Protection in Cardiovascular Models under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of antioxidant activity of crocin, podophyllotoxin and kaempferol by chemical, biochemical and electrochemical assays - Arabian Journal of Chemistry [arabjchem.org]

- 6. arabjchem.org [arabjchem.org]

- 7. Theoretical and Experimental in vivo Study of Antioxidant Activity of Crocin in Order to Propose Novel Derivatives with Higher Antioxidant Activity and Their Delivery via Nanotubes and Nanocones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of crocin on antioxidant gene expression, fibrinolytic parameters, redox status and blood biochemistry in nicotinamide-streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources and Extraction of Crocin (B39872) IV

This technical guide provides a comprehensive overview of the natural sources, extraction, and purification methodologies for Crocin IV, a bioactive carotenoid of significant interest in pharmaceutical research. The document details quantitative data, experimental protocols, and relevant biological pathways.

Natural Sources of Crocin IV

Crocin IV is a member of the crocin family, which are glycosyl esters of crocetin.[1] These compounds are responsible for the vibrant color of saffron.[2] The primary natural sources of Crocin IV and other crocins are:

-

Crocus sativus L. (Saffron): The dried stigmas of the saffron flower are the most well-known and commercially significant source of crocins, including Crocin IV.[1][3] Saffron's quality and bioactive content can be influenced by environmental and cultivation conditions.[4][5] The concentration of different crocins can vary, with trans-crocin 4 (structurally related to Crocin IV) being one of the most abundant.[1]

-

Gardenia jasminoides Ellis (Gardenia): The fruits of the gardenia plant are another rich source of crocins.[1][6] Gardenia is often explored as a more economical alternative to saffron for crocin extraction.[7][8] The crocin content in gardenia fruits increases as they ripen.[9] Quantitative analysis has shown that gardenia fruits can contain a significant amount of various crocins, including crocin-1, -2, -3, and -4.[10]

-

Buddleja species: While not commercially utilized due to low concentrations, some species of the Buddleja plant also produce crocins.[1]

Extraction and Purification Methodologies

The extraction and purification of Crocin IV are critical steps for its isolation and subsequent use in research and drug development. The choice of method depends on the desired purity, yield, and scale of production.

Solvent Extraction

Solvent extraction is a fundamental and widely used technique for isolating crocins from plant material.[7]

-

Ethanol-Water Mixtures: An 80% ethanol (B145695) solution is frequently cited as an optimal solvent for extracting crocins from saffron stigmas.[1][11][12] This solvent effectively solubilizes the polar crocin compounds while leaving many other plant components insoluble.[11]

-

Methanol-Water Mixtures: Methanol (B129727) and water mixtures are also used for extraction and in analytical procedures like HPLC.[13][14]

-

Modern High-Efficiency Techniques:

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing the release of crocins and improving extraction efficiency.[7][15] An extraction yield of 72% has been reported using 60% ethanol at 40°C for 30 minutes.[7]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of bioactive compounds.[1][7]

-

Purification Techniques

Following initial extraction, further purification is often necessary to isolate Crocin IV from other crocins and impurities.

-

Crystallization: This method is effective for obtaining high-purity total crocins.[11][12] The process typically involves dissolving the crude extract in a solvent like 80% ethanol and then inducing crystallization by lowering the temperature, often to -5°C.[1][11][12] A two-step crystallization process can yield crocin purity greater than 97%.[12]

-

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and fractionation. It can effectively separate picrocrocin (B1677794) and crocins from saffron extracts.[16] Optimized conditions may involve using a C18 cartridge and eluting with different concentrations of acetonitrile (B52724) in water.[16]

Quantitative Data

The following table summarizes quantitative data related to the extraction and concentration of crocins from natural sources.

| Source Plant | Plant Part | Extraction Method | Solvent | Yield/Concentration | Purity | Reference |

| Crocus sativus | Stigmas | Crystallization | 80% Ethanol | 10% of initial powder | >97% | [12] |

| Crocus sativus | Stigmas | Crystallization (1st step) | 80% Ethanol | 17% of initial powder | ~85% | [12] |

| Gardenia jasminoides | Fruit (Stage II) | HPLC Analysis | - | 3.96 µg/mg of crocin-1 | - | [17] |

| Gardenia jasminoides | Fruit (Stage IV) | HPLC Analysis | - | 119.29 µg/mg of crocin-1 | - | [17] |

| Crocus sativus (Sicilian) | Stigmas | UPLC-MS/MS | - | 128 ± 6 ng/mL | - | [4][5] |

| Crocus sativus (Iranian) | Stigmas | UPLC-MS/MS | - | 126 ± 4 ng/mL | - | [4][5] |

| Crocus sativus (Greek) | Stigmas | UPLC-MS/MS | - | 111 ± 2 ng/mL | - | [4][5] |

Experimental Protocols

Protocol for Extraction and Crystallization of Total Crocins from Saffron

This protocol is based on the method described by Hadizadeh et al.[11][12]

-

Extraction:

-

Suspend 10 g of powdered saffron stigmas in 25 mL of 80% ethanol at 0°C.

-

Vortex the suspension for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction on the sediment with another 25 mL of 80% ethanol.

-

Pool the supernatants.

-

-

First Crystallization:

-

Store the pooled ethanolic extract in a sealed, dark container at -5°C.

-

Allow crystals to form. This may take several days.

-

Separate the crocin crystals from the solution.

-

-

Second Crystallization (for higher purity):

-

Dissolve the crystals from the first step in a minimal amount of 80% ethanol.

-

Repeat the crystallization process at -5°C.

-

Wash the final crystals with acetone (B3395972) to remove any remaining soluble impurities.

-

The resulting crystals will have a purity of over 97%.[12]

-

Protocol for HPLC Analysis of Crocins

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of individual crocins.[13][18]

-

Sample Preparation:

-

Chromatographic Conditions (Example):

-

Instrument: HPLC system with a Diode Array Detector (DAD).[14]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or phosphoric acid).[14][16] For example, a gradient from 20% to 80% acetonitrile in water over 20 minutes.[11]

-

Flow Rate: 1.0 mL/min.[18]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Crocin

Crocin exerts its biological effects by modulating various intracellular signaling pathways.[19][20] It has been shown to have neuroprotective, anti-inflammatory, and anticancer properties.[19][21][22]

Caption: Simplified overview of signaling pathways modulated by crocin.

Experimental Workflow for Crocin IV Extraction and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of Crocin IV from natural sources.

Caption: General experimental workflow for Crocin IV extraction and analysis.

References

- 1. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocin - Wikipedia [en.wikipedia.org]

- 3. saffronhealthsci.com [saffronhealthsci.com]

- 4. Evaluation of Crocin Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts [mdpi.com]

- 5. Evaluation of Crocin Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crocin: A natural active ingredient from molecular structure to diverse applications - FocusHerb [focusherb.com]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. Crocin and geniposide profiles and radical scavenging activity of gardenia fruits (Gardenia jasminoides Ellis) from different cultivars and at the various stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. scialert.net [scialert.net]

- 12. scispace.com [scispace.com]

- 13. safranerio.fr [safranerio.fr]

- 14. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction of Saffron Crocin as a Natural Pharmaceutical Source with Solidification Method | PDF [slideshare.net]

- 16. mdpi.com [mdpi.com]

- 17. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Determination of Crocin,Crocin and Crocins in Croucus Sativu...: Ingenta Connect [ingentaconnect.com]

- 19. researchgate.net [researchgate.net]

- 20. Crocin molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Crocin exerts anti-inflammatory and anti-catabolic effects on rat intervertebral discs by suppressing the activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Dicrocin: A Technical Guide for Researchers

Introduction

Dicrocin, also known as Crocin (B39872) IV, is a naturally occurring carotenoid and a key constituent of saffron (Crocus sativus L.). As a member of the crocin family of compounds, dicrocin contributes to the characteristic color and potential therapeutic effects of saffron. This technical guide provides a comprehensive overview of the pharmacological properties of dicrocin, with a focus on its antioxidant and neuroprotective activities, and its influence on key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Physicochemical Properties

Dicrocin is a diester of the dicarboxylic acid crocetin (B7823005) with two glucose units. Its chemical structure confers specific physicochemical properties that influence its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₄O₁₄ | --INVALID-LINK-- |

| Molecular Weight | 652.7 g/mol | --INVALID-LINK-- |

| Appearance | Carotenoid pigment | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and other organic solvents. A suspended solution can be made in a mixture of DMSO, PEG300, Tween-80, and saline for in vivo studies.[1] | --INVALID-LINK-- |

Pharmacological Activities

Antioxidant Properties

Dicrocin exhibits potent antioxidant activity, a characteristic attributed to the carotenoid structure of its crocetin backbone. This activity is central to many of its observed pharmacological effects.[1]

Experimental Protocol: Crocin Bleaching Assay (CBA) for Antioxidant Capacity

The antioxidant capacity of dicrocin can be assessed using the Crocin Bleaching Assay. This method measures the ability of an antioxidant to inhibit the bleaching of crocin caused by free radicals.

-

Principle: Peroxyl radicals, generated by the thermal decomposition of an azo-initiator like AAPH, cause the bleaching of crocin. In the presence of an antioxidant, there is a competitive reaction where the antioxidant scavenges the radicals, thus inhibiting crocin bleaching. The rate of bleaching is monitored spectrophotometrically.

-

Reagents:

-

Dicrocin (Crocin IV) standard

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Phosphate-buffered saline (PBS)

-

Trolox (as a standard antioxidant for comparison)

-

-

Procedure:

-

Prepare a stock solution of dicrocin in PBS.

-

In a multi-well plate, add the dicrocin solution to each well.

-

Add different concentrations of the test compound (dicrocin) or the standard (Trolox) to the wells.

-

Initiate the reaction by adding a freshly prepared AAPH solution to all wells.

-

Measure the absorbance at approximately 440 nm at regular intervals over a set period using a microplate reader.

-

The rate of crocin bleaching is calculated from the decrease in absorbance over time.

-

The antioxidant capacity is expressed as the inhibition of crocin bleaching relative to the control (without antioxidant).

-

Neuroprotective Effects

Studies have investigated the neuroprotective potential of dicrocin, often in comparison to other crocins. While it demonstrates neuroprotective properties, its potency may be lower than that of other crocins like crocin and tricrocin.[1]

In studies using PC12 cells, a common model for neuronal studies, 10 μM of dicrocin for 24 hours showed little to no effect on prolonging cell survival. However, it was found to enhance the mRNA expression of γ-glutamylcysteine synthetase (γ-GCS), an enzyme involved in the synthesis of the antioxidant glutathione, in serum-deprived and hypoxic PC12 cells.[1] A comparative study on neuroprotective potency ranked crocins as follows: crocin > tricrocin > dicrocin, with dicrocin showing little to no potency at a concentration of 10 μM in terms of cell viability, peroxidized membrane lipids, and caspase-3 activity.[1]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol outlines a general method to assess the neuroprotective effects of dicrocin against oxidative stress-induced cell death in PC12 cells.

-

Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or by serum deprivation.

-

-

Treatment:

-

Seed PC12 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of dicrocin for a specified period (e.g., 24 hours).

-

After pre-treatment, expose the cells to the neurotoxin for an additional period (e.g., 24 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

-

Assessment of Apoptosis (Caspase-3 Activity Assay):

-

After treatment, lyse the cells and collect the supernatant.

-

Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

-

Incubate at 37°C and measure the absorbance at 405 nm.

-

The increase in absorbance corresponds to the level of caspase-3 activity.

-

Modulation of Signaling Pathways

While specific evidence for dicrocin is limited, the broader class of crocins is known to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. It is plausible that dicrocin shares some of these mechanisms.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Crocins have been shown to activate this pathway, leading to downstream effects that promote cell survival and inhibit apoptosis.

References

A Technical Guide to the In Vitro Antioxidant Capacity of Crocin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin (B39872) IV, also known as Dicrocin, is a water-soluble carotenoid pigment and a significant bioactive constituent of saffron (Crocus sativus L.).[1] As a crocetin (B7823005) glycoside, its unique chemical structure endows it with potent antioxidant properties.[1][2] Unlike most lipophilic carotenoids, the glycosyl moieties of crocins render them water-soluble, significantly influencing their bioavailability and biological activity.[3][4] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Crocin IV has garnered considerable scientific interest for its potential to mitigate oxidative stress.

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of Crocin IV. It summarizes available quantitative data, presents detailed experimental protocols for key antioxidant assays, and elucidates the molecular signaling pathways through which Crocin IV exerts its protective effects.

Quantitative Analysis of In Vitro Antioxidant Capacity

Direct quantitative antioxidant data for isolated Crocin IV is limited in the available scientific literature. Most studies evaluate "crocin," which typically refers to a mixture of crocetin esters, with α-crocin (crocetin di-gentiobiosyl ester) being the most abundant form. The data presented below is for this general "crocin" mixture and is considered indicative of the antioxidant potential of this class of compounds, including Crocin IV.

| Assay Type | Method | Key Parameter | Result for Crocin | Reference Compound |

| Radical Scavenging | DPPH Assay | EC50 | 27.50 ± 0.005 µg/mL | Ascorbic Acid, Gallic Acid |

| Lipid Peroxidation | TBARS Assay | IC50 | 124.53 µg/mL | Ascorbic Acid (175.67 µg/mL), Gallic Acid (151.73 µg/mL) |

| Superoxide (B77818) Scavenging | NBT Assay | EC50 | 125.30 µg/mL | N/A |

Table 1: Summary of quantitative antioxidant data for Crocin. Data sourced from a comparative study on natural compounds. It is important to note that these values represent a mixture of crocins, not isolated Crocin IV.

Detailed Experimental Protocols

The following are detailed methodologies for common in vitro assays used to determine the antioxidant capacity of water-soluble compounds like Crocin IV.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from deep violet to pale yellow.

-

Reagents:

-

DPPH solution (6 x 10⁻⁵ M in methanol)

-

Crocin IV stock solution (in methanol (B129727) or an appropriate aqueous buffer)

-

Methanol (analytical grade)

-

Standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of Crocin IV and the standard antioxidant.

-

In a test tube or microplate well, mix various concentrations of the test sample (e.g., 0.1 mL) with the DPPH methanolic solution (e.g., 2.7 mL).

-

Shake the mixture vigorously.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30-60 minutes) until the reaction reaches a steady state.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control sample containing only methanol and the DPPH solution is measured as a reference.

-

-

Calculation: The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting %RSA against the sample concentration.

Lipid Peroxidation Inhibition Assay (TBARS)

-

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex. The antioxidant capacity is determined by the degree to which the test compound inhibits the formation of this complex in a lipid-rich system (e.g., brain homogenate) subjected to oxidative stress.

-

Reagents:

-

Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)

-

FeSO₄ solution (e.g., 0.1 mM)

-

Ascorbic acid solution (e.g., 0.1 mM)

-

Tissue homogenate (e.g., rat brain homogenate)

-

Crocin IV stock solution

-

Trichloroacetic acid (TCA) solution (e.g., 20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.8%)

-

-

Procedure:

-

Prepare a reaction mixture containing the tissue homogenate, phosphate buffer, ascorbic acid, and FeSO₄ to induce lipid peroxidation.

-

Add various concentrations of Crocin IV to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA, followed by the addition of the TBA solution.

-

Heat the mixture in a boiling water bath (e.g., at 95°C for 60 minutes) to facilitate the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to inhibit lipid peroxidation by 50%) is determined from the dose-response curve.

Crocin Bleaching Assay (CBA)

-

Principle: This assay uses crocin itself as a colored probe. Peroxyl radicals, generated by the thermal decomposition of an azo-initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), attack the polyene structure of crocin, causing it to lose its color ("bleach"). An antioxidant present in the system will compete for these radicals, thereby slowing the rate of crocin bleaching. The reaction is monitored spectrophotometrically at ~440 nm.

-

Reagents:

-

Crocin working solution (~10 µM in phosphate-buffered saline, PBS)

-

AAPH stock solution (in PBS)

-

Crocin IV (or other test antioxidant) stock solution

-

Phosphate-buffered saline (PBS, pH 7.4)

-

-

Procedure:

-

Transfer the crocin working solution to a cuvette.

-

Add a specific concentration of the test antioxidant (e.g., Crocin IV, Trolox).

-

Preheat the AAPH stock solution (e.g., 10 min at 37-40°C).

-

Initiate the reaction by adding the preheated AAPH solution to the cuvette.

-

Immediately begin recording the absorbance at ~440 nm at regular intervals for a set duration (e.g., 10-30 minutes).

-

A control reaction without the test antioxidant is run in parallel.

-

-

Calculation: The antioxidant activity can be expressed as the percent inhibition of crocin bleaching (%Inh) after a fixed time: %Inh = [(ΔA_control - ΔA_sample) / ΔA_control] x 100 Where ΔA is the change in absorbance over the measurement period. Kinetic analysis can also be performed to determine relative rate constants.

Molecular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, Crocin IV exerts its antioxidant effects by modulating key intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cell survival proteins.

The Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like crocin, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT), thereby strengthening the cell's intrinsic antioxidant defenses.

The PI3K/Akt Cell Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway by crocin has been shown to protect cells from oxidative stress-induced damage. Crocin promotes the phosphorylation and subsequent activation of PI3K and Akt. Activated Akt, in turn, can phosphorylate and inhibit pro-apoptotic proteins (like Bad) and activate transcription factors that promote the expression of survival genes. This cascade ultimately reduces the levels of intracellular ROS and decreases the rate of apoptosis in cells under oxidative stress.

Conclusion

Crocin IV is a potent natural antioxidant with significant therapeutic potential. Its in vitro efficacy is attributable to a dual mechanism: the direct scavenging of free radicals and the modulation of critical intracellular signaling pathways like Nrf2/ARE and PI3K/Akt, which enhance endogenous antioxidant defenses and promote cell survival. While further research is required to establish specific quantitative antioxidant values for the isolated Crocin IV compound, the extensive evidence for the crocin class of molecules underscores its importance. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals investigating Crocin IV as a candidate for mitigating pathologies rooted in oxidative stress.

References

The Neuroprotective Potential of Crocin in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a growing global health challenge with limited therapeutic options. Emerging evidence highlights the neuroprotective capabilities of crocin (B39872), a primary active carotenoid in saffron, as a promising avenue for therapeutic development. This technical guide synthesizes the current understanding of crocin's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential. This document provides an in-depth overview for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of key biological processes. While the term "Crocin IV" was initially considered, the vast body of scientific literature points to the broader term "crocin" and its major constituent, α-crocin, as the primary agents of neuroprotection.

Introduction to Crocin and its Neuroprotective Properties

Crocin (C44H64O24) is a water-soluble carotenoid responsible for the vibrant color of saffron.[1][2] It is a collective term for a series of hydrophilic carotenoids that are glycosyl esters of crocetin.[1] Among these, α-crocin is the most abundant and extensively studied.[1] Preclinical studies have demonstrated that crocin possesses a range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects, which are central to its neuroprotective potential.[1] These properties enable crocin to counteract the pathological hallmarks of many neurodegenerative diseases, such as oxidative stress, neuroinflammation, and neuronal cell death.

Mechanisms of Neuroprotection

Crocin's neuroprotective effects are multifaceted, targeting several key pathological processes implicated in neurodegeneration.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. Crocin has been shown to be a potent antioxidant. It can directly scavenge free radicals and also enhance the activity of endogenous antioxidant enzymes.

Key antioxidant mechanisms include:

-

Direct Radical Scavenging: Crocin can neutralize various free radicals, thus preventing damage to lipids, proteins, and DNA within neurons.

-

Enhancement of Antioxidant Enzymes: Studies have shown that crocin treatment can increase the levels and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT).

-

Reduction of Oxidative Stress Markers: Crocin administration has been demonstrated to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and other indicators of oxidative damage.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is another critical factor in the progression of neurodegenerative diseases. Crocin exerts significant anti-inflammatory effects by modulating key signaling pathways.

Key anti-inflammatory mechanisms include:

-

Inhibition of Microglial Activation: Crocin can suppress the activation of microglia, the primary immune cells of the central nervous system, thereby reducing the production of inflammatory mediators.

-

Downregulation of Pro-inflammatory Cytokines: Treatment with crocin has been shown to decrease the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Inflammatory Signaling Pathways: Crocin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a crucial process in the loss of neurons in neurodegenerative disorders. Crocin has demonstrated the ability to protect neurons from apoptosis through various mechanisms.

Key anti-apoptotic mechanisms include:

-

Modulation of Bcl-2 Family Proteins: Crocin can regulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.

-

Inhibition of Caspase Activity: Caspases are a family of proteases that play a central role in the execution of apoptosis. Crocin has been found to inhibit the activation of caspases, particularly caspase-3.

-

Protection against Mitochondrial Dysfunction: Mitochondrial dysfunction is a key trigger for apoptosis. Crocin can protect mitochondria from damage, thereby preventing the release of pro-apoptotic factors.

Key Signaling Pathways Modulated by Crocin

Crocin's neuroprotective effects are mediated through its influence on several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. In the context of neurodegeneration, activation of this pathway is generally considered neuroprotective. Studies have shown that crocin can activate the PI3K/Akt/mTOR pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.

CREB-BDNF Pathway

The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway plays a vital role in neuronal survival, synaptic plasticity, and memory. Dysregulation of this pathway is implicated in several neurodegenerative diseases. Crocin has been shown to upregulate the phosphorylation of CREB and the expression of BDNF, thereby promoting neuronal health and function.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Crocin IV (Standard)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Crocin IV using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are synthesized from established analytical practices for crocins and related compounds, ensuring a robust and reliable approach for research and quality control purposes.

Introduction

Crocin IV, a carotenoid pigment and a key bioactive constituent found in Saffron (Crocus sativus L.) and Gardenia (Gardenia jasminoides Ellis), is recognized for its potent antioxidant properties.[1][2] Accurate and precise quantification of Crocin IV is essential for the standardization of herbal extracts, pharmacokinetic studies, and the development of therapeutic agents. This protocol details the necessary steps for the preparation of a Crocin IV standard, sample preparation, and subsequent analysis by reversed-phase HPLC.

Chemical Properties of Crocin IV

-

Molecular Formula: C₃₂H₄₄O₁₄[2]

-

Molecular Weight: 652.68 g/mol [2]

-

Appearance: Reddish-brown needle-like crystals[3]

-

Solubility: Easily soluble in hot water, slightly soluble in anhydrous ethanol, and insoluble in oil. For HPLC analysis, it is often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) and then diluted with the mobile phase.

-

Storage: As a powder, it should be stored at -20°C for long-term stability (up to 2 years). In DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.

Experimental Protocol: HPLC Analysis of Crocin IV

This protocol is designed for the quantification of a Crocin IV standard.

Materials and Reagents

-

Crocin IV reference standard

-

HPLC grade methanol (B129727)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or phosphoric acid (analytical grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

| Parameter | Recommended Conditions |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A) Water with 0.1% formic acid B) Acetonitrile OR A) Methanol B) Water with 0.1% phosphoric acid (55:45 v/v) |

| Gradient | A gradient program may be necessary for complex samples. For a standard, an isocratic elution can be optimized. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

| Detection Wavelength | 440 nm |

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Crocin IV standard and dissolve it in a minimal amount of DMSO. Dilute to the final volume with methanol or the mobile phase. This solution should be stored in an amber vial at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1-100 µg/mL).

Sample Preparation

For the analysis of a pure standard, no extensive sample preparation is required beyond the preparation of the working solutions. For experimental samples, a validated extraction method appropriate for the sample matrix should be employed. A common method involves extraction with an ethanol-water mixture.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area of Crocin IV against the corresponding concentration.

-

Inject the sample solutions for analysis.

-

Determine the concentration of Crocin IV in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and comparative purposes.

Table 1: HPLC Method Validation Parameters for Crocin IV Analysis

| Parameter | Typical Value |

| Retention Time (tR) | Dependent on specific column and mobile phase |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.25 - 0.5 mg/kg (dependent on method) |

| Limit of Quantification (LOQ) | ~0.05 µg/mL (dependent on method) |

| Recovery (%) | 98-103% |

| Precision (RSD%) | < 2% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol for Crocin IV.

Caption: Workflow for the HPLC analysis of Crocin IV.

Signaling Pathway (Illustrative)

While this document focuses on the analytical protocol, Crocin IV is known for its biological activities, including antioxidant effects. The following diagram provides a simplified, illustrative representation of a potential antioxidant mechanism.

Caption: Potential antioxidant mechanism of Crocin IV.

References

Application Notes and Protocols: Preparation of Crocin IV Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocin (B39872) IV, a water-soluble carotenoid pigment found in saffron and gardenia, is a subject of growing interest in biomedical research due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of Crocin IV stock solutions and summarizes its key biological activities to guide researchers in their experimental design.

Quantitative Data Summary

The following table summarizes the key quantitative data for Crocin IV, including solubility in common laboratory solvents and recommended storage conditions for both the solid compound and prepared stock solutions.

| Parameter | Value & Conditions | Source(s) |

| Molecular Formula | C₄₄H₆₄O₂₄ | [2] |

| Molecular Weight | 976.96 g/mol | [2] |

| Physical Appearance | Reddish-brown solid/powder | [2][3] |

| Solubility | DMSO: ≥ 1.25 mg/mL; up to 100 mg/mL for general crocin has been reported. Sonication is recommended. | |

| Water: Soluble in warm or hot water. | ||

| Ethanol: Slightly soluble. | ||

| Oils: Insoluble. | ||

| In Vivo Formulation (Suspension): 1.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication. | ||

| In Vivo Formulation (Clear Solution): ≥ 1.25 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline). | ||

| Storage (Solid Form) | Store at 2-8°C or -20°C. Keep tightly sealed in a dry, well-ventilated area. Protect from light and moisture. | |

| Storage (Stock Solution) | -80°C: Up to 6 months. | |

| -20°C: Up to 1 month. | ||

| Note: Protect from light and avoid repeated freeze-thaw cycles by preparing aliquots. |

Experimental Protocol: Preparation of a 10 mM Crocin IV Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Crocin IV in dimethyl sulfoxide (B87167) (DMSO). Adjust the mass and volume as needed for different concentrations.

Materials and Equipment

-

Crocin IV powder (purity ≥ 98%)

-

Anhydrous or molecular biology grade DMSO

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath sonicator

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for Crocin IV before handling.

-

DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care and appropriate PPE.

Step-by-Step Procedure

-

Pre-Weighing Preparation: Bring the Crocin IV powder container to room temperature before opening to prevent condensation of moisture.

-

Calculation: Calculate the mass of Crocin IV required. For 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 976.96 g/mol = 9.77 mg

-

-

Weighing: Carefully weigh 9.77 mg of Crocin IV powder and place it into a sterile microcentrifuge tube or amber vial.

-

Dissolution:

-

Add 1 mL of DMSO to the vial containing the Crocin IV powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution, but avoid excessive heat as crocins can be sensitive to high temperatures.

-

Visually inspect the solution against a light source to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing a Crocin IV stock solution.

Caption: A flowchart detailing the key steps for preparing Crocin IV stock solution.

Associated Signaling Pathways

Crocin IV and related crocins exert their biological effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is crucial for interpreting experimental data. Crocins have been shown to influence pathways involved in neurodegeneration, inflammation, and cancer.

Key modulated pathways include:

-

Neuroprotection: Crocin IV has been shown to affect the amyloidogenic pathway in Alzheimer's disease models by reducing the activity of β-secretase (BACE1) and γ-secretase complexes. It also reduces tau hyperphosphorylation by inhibiting the activity of GSK3β and ERK1/2 kinases.

-

Anti-inflammatory and Antioxidant Response: Crocins can inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective Nrf2 signaling pathway, which upregulates endogenous antioxidant enzymes.

-

Cell Survival and Proliferation: The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is significantly modulated by crocins in various cell types, often in a context-dependent manner (activation or suppression).

Caption: Key signaling pathways affected by Crocin IV in disease models.

References

Crocin IV (Standard) for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin (B39872), a primary water-soluble carotenoid component of saffron (Crocus sativus L.), has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Crocin IV, a specific glycoside of crocetin, is a potent bioactive molecule that modulates numerous cellular processes.[3] These application notes provide a comprehensive overview of the use of Crocin IV in cell culture experiments, detailing its mechanisms of action, quantitative effects on various cell lines, and standardized protocols for key in vitro assays.

Mechanism of Action

Crocin exerts its biological effects by modulating a variety of intracellular signaling pathways. In cancer cell lines, it is known to inhibit proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[4][5] Key mechanisms include the upregulation of pro-apoptotic proteins like p53 and Bax, downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases. Furthermore, Crocin has been shown to suppress inflammatory responses by inhibiting pathways such as NF-κB and STAT3, and to exert neuroprotective effects through the activation of the PI3K/Akt/mTOR pathway.

Data Presentation: Quantitative Effects of Crocin

The following tables summarize the quantitative effects of Crocin on various human cell lines as reported in the literature. These values provide a crucial starting point for experimental design.

Table 1: Anti-proliferative and Cytotoxic Effects of Crocin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay | Reference |

| HCT-116 | Colorectal Cancer | 1.99 mmol/L | 48 h | MTT | |

| HCT-116 | Colorectal Cancer | ~1.0 mM | 48 h | MTS | |

| SW-480 | Colorectal Cancer | ~1.0 mM | 48 h | MTS | |

| HT-29 | Colorectal Cancer | ~1.0 mM | 48 h | MTS | |

| A549 | Lung Adenocarcinoma | 4.12 mg/mL | 48 h | MTT | |

| SPC-A1 | Lung Adenocarcinoma | 5.28 mg/mL | 48 h | MTT | |

| HepG2 | Hepatocellular Carcinoma | 2.87 mmol/L | 48 h | MTT | |

| HeLa | Cervical Cancer | 3.58 mmol/L | 48 h | MTT | |

| SK-OV-3 | Ovarian Cancer | 3.5 mmol/L | 48 h | MTT |

Table 2: Effective Concentrations of Crocin for Inducing Apoptosis and Modulating Signaling Pathways

| Cell Line | Effect | Concentration | Incubation Time | Reference |

| SPC-A1 | Significant Apoptosis Induction | 1, 4, 16 mg/mL | 48 h | |

| HCT116 | Apoptosis Induction | 10 mM | 6, 24, 48 h | |

| HT22 | Neuroprotection, Reduced Apoptosis | 0.5, 1, 2, 4 µM | 3 h (pretreatment) | |

| NP Cells | Inhibition of p-JNK | 50, 100 µM | Not specified | |

| HepG2 & HCCLM3 | Apoptosis Induction | 3 mg/mL | 24 h | |

| MCF-7 | Inhibition of Proliferation | 10, 25, 50 µg/ml | 24 h |

Key Signaling Pathways Modulated by Crocin

Crocin's multifaceted effects stem from its ability to interact with several key intracellular signaling cascades.

-

Apoptosis Induction Pathway: In many cancer cells, Crocin treatment leads to the upregulation of the tumor suppressor p53. This, in turn, increases the Bax/Bcl-2 ratio, leading to mitochondrial membrane disruption, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

Caption: Crocin-induced apoptosis signaling cascade.

-

PI3K/Akt/mTOR Pathway (Neuroprotection): Crocin has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. In neuronal cells, this activation helps protect against apoptosis and oxidative stress.

Caption: Neuroprotective PI3K/Akt/mTOR pathway activated by Crocin.

-

MAPK Pathway (Anti-inflammatory): Crocin can suppress inflammatory responses by inhibiting components of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to potently attenuate the phosphorylation of JNK (c-Jun N-terminal kinase) without significantly affecting p38 or ERK.

Caption: Crocin's inhibition of the JNK/MAPK inflammatory pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Experimental Workflow Overview

Caption: General workflow for in vitro experiments with Crocin.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Crocin IV (Standard)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Crocin Treatment: Prepare a series of Crocin concentrations in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Crocin. Include a vehicle control (medium with the same solvent concentration used for Crocin, e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, remove the treatment medium and replace it with 100 µL of fresh medium. Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

6-well cell culture plates

-

PBS, ice-cold

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and treat with desired concentrations of Crocin for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: After treating cells with Crocin, wash them with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control like GAPDH or β-actin.

References

- 1. Crocin: Unraveling its Anticancer Potential and Molecular Mechanisms - Amerigo Scientific [amerigoscientific.com]

- 2. e-century.us [e-century.us]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Crocin IV as an Analytical Standard in Food Science

References

- 1. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocin for microscopy 42553-65-1 [sigmaaldrich.com]

- 3. azo-inc.com [azo-inc.com]

- 4. iacmcolor.org [iacmcolor.org]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. ijpmbs.com [ijpmbs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Quantification of Crocin IV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crocin (B39872) IV, also known as dicrocin or crocetin (B7823005) diglucosyl ester, is a key water-soluble carotenoid pigment found in the stigmas of Crocus sativus (saffron) and the fruits of Gardenia jasminoides.[1][2] As one of the primary bioactive constituents of saffron, Crocin IV exhibits potent antioxidant properties and is of significant interest in pharmaceutical and nutraceutical research.[3][4] Accurate quantification of Crocin IV is crucial for quality control, formulation development, and pharmacological studies. This application note provides a detailed protocol for the reliable quantification of Crocin IV using UV-Visible spectrophotometry, a widely accessible and straightforward analytical technique. The method is based on the intrinsic chromophoric properties of the Crocin IV molecule, which strongly absorbs light in the visible spectrum.[5]

Principle: The Beer-Lambert Law

Spectrophotometric quantification is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution. The law is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless), which is measured by the spectrophotometer.

-

ε (epsilon) is the molar absorptivity or extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant unique to the substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (in mol·L⁻¹).

By measuring the absorbance of a Crocin IV solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined. For solute concentrations above approximately 0.01 M, deviations from this linear relationship can occur.

Caption: The Beer-Lambert Law relates absorbance to concentration.

Materials and Reagents

-

Equipment:

-

UV-Vis Spectrophotometer (double or single beam)

-

Matched quartz or polystyrene cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Calibrated micropipettes and tips

-

-

Reagents:

-

Crocin IV standard (purity ≥ 95%) (CAS: 57710-64-2)

-

Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade

-

Ethanol (95% or absolute), spectroscopic grade

-

Deionized water

-

Experimental Protocols

The characteristic UV-Vis spectrum of crocin shows a strong absorption peak around 440 nm, which is responsible for its vibrant color. This wavelength is recommended for quantification to ensure maximum sensitivity and to minimize interference from other compounds that may absorb at different wavelengths.

Protocol 1: Preparation of Crocin IV Stock and Standard Solutions

Note: Crocin IV is sensitive to light and temperature. All solutions should be prepared fresh, protected from light using amber vials or aluminum foil, and stored on ice or at 4°C during use.

-